1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
183022-61-9 |
|---|---|
Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-ethynyl-4-[2-(4-nitrophenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H9NO2/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19/h1,3-6,9-12H |
InChI Key |
LLRYRTJSRKQYCE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, 4-iodonitrobenzene can be reacted with phenylacetylene under Sonogashira coupling conditions to yield the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Industrial production methods may involve scaling up the Sonogashira coupling reaction with optimized conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and solvents like THF or DMF. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Scientific Research Applications
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its ability to undergo specific chemical reactions that result in fluorescence.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions. The ethynyl groups provide sites for nucleophilic attack, leading to the formation of various substituted derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The nitro group in the target compound induces a stronger electron-deficient character compared to -CF₃, making it ideal for applications requiring charge separation, such as in phenothiazine-based charge-transfer materials .
- Electron-Donating Groups : Methoxy (-OCH₃) derivatives exhibit enhanced electron density, improving their performance in hole-transport layers for organic LEDs .
- Alkyl Chains: Long alkyl chains (e.g., -C₅H₁₁) improve solubility in nonpolar solvents, critical for processing in thin-film devices .
Physical Properties
Notable Trends:
Biological Activity
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene, with the chemical formula C15H11N O2 and CAS Number 183022-61-9, is an organic compound notable for its unique structure that incorporates ethynyl and nitrophenyl functional groups. This compound is of interest primarily due to its potential applications in materials science and organic synthesis, as well as its possible biological activities, which are still under investigation.
The molecular weight of this compound is approximately 247.25 g/mol. Its logP value of 3.499 suggests moderate lipophilicity, which may influence its interaction with biological systems and cellular membranes.
Biological Activity Overview
Although specific biological activity data for this compound is limited, compounds with similar structures have demonstrated notable biological properties. For instance, derivatives of nitrophenyl compounds are often studied for their antibacterial and anticancer activities. The potential for this compound to interact with biological systems may stem from its ability to form reactive intermediates or interfere with cellular signaling pathways.
Potential Biological Activities
- Antimicrobial Activity : Compounds containing nitrophenyl groups have been associated with antimicrobial properties. Similar structures have shown efficacy against various bacterial strains.
- Anticancer Properties : Some derivatives have been investigated for their anticancer effects, particularly in targeting specific cancer cell lines.
- Cell Signaling Interference : The conjugated system within the compound may allow it to interact with proteins involved in cellular signaling, potentially leading to therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Ethynyl-4-nitrobenzene | C8H5NO2 | Simpler structure; used in similar applications |
| 4-Nitrophenylacetylene | C8H5NO2 | Similar nitro group; used in coupling reactions |
| 1-Methoxy-2-[2-(4-nitrophenyl)ethynyl]benzene | C15H11NO3 | Contains methoxy group; different electronic properties |
The dual ethynyl substituents in this compound enhance its potential reactivity compared to simpler derivatives like 1-Ethynyl-4-nitrobenzene or 4-Nitrophenylacetylene.
Case Studies and Research Findings
While specific studies directly examining the biological activity of this compound are scarce, research on related compounds provides useful insights:
- Antibacterial Activity :
- Anticancer Activity :
- Cellular Interaction Studies :
Q & A
Q. What are the standard synthetic routes for this compound?
- Methodological Answer : The compound is typically synthesized via Sonogashira coupling , which involves palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. Key steps include:
- Catalyst System : Pd(PPh₃)₄/CuI in a 1:2 molar ratio .
- Reaction Conditions : Conduct under inert atmosphere (argon/nitrogen) in anhydrous THF or DMF at 60–80°C for 12–24 hours .
- Purification : Use column chromatography (hexane:ethyl acetate, 9:1) to isolate the product. Confirm purity via HPLC (C18 column, methanol:water mobile phase) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Dissolve in CDCl₃ and analyze for alkyne protons (δ 2.5–3.5 ppm) and nitro-group aromatic shifts (δ 8.0–8.5 ppm) .
- FT-IR : Identify alkyne C≡C stretches (~2100 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (expected m/z: 297.3) .
Advanced Research Questions
Q. How can reaction yields be optimized for Sonogashira coupling in the synthesis of this compound?
- Methodological Answer :
- Catalyst Optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) to enhance stability and reduce side reactions .
- Solvent Effects : Use DMF instead of THF to improve solubility of nitroaryl intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time to 1–2 hours at 100°C, achieving yields >85% .
- Inert Atmosphere : Degas solvents with argon to prevent oxidative homocoupling of alkynes .
Q. What computational approaches are used to predict the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to model HOMO-LUMO gaps, highlighting electron-withdrawing effects of the nitro group .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinities .
- TD-DFT : Predict UV-Vis absorption spectra (λmax ~350 nm) for comparison with experimental data .
Q. How can contradictory toxicological data (e.g., acute vs. chronic toxicity) be resolved?
- Methodological Answer :
- In Vitro Assays : Perform MTT assays on HEK293 cells to quantify IC₅₀ values for acute exposure .
- Longitudinal Studies : Expose zebrafish models to sublethal doses (0.1–1 μM) over 30 days to assess chronic effects .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., nitrophenol derivatives) that may contribute to delayed toxicity .
Q. What strategies mitigate nitro-group instability during thermal analysis?
- Methodological Answer :
- Controlled Heating Rates : Use TGA with a 5°C/min ramp under nitrogen to prevent explosive decomposition .
- Stabilizers : Add 1 wt% hydroquinone to suppress radical-mediated degradation during DSC .
- Low-Temperature Techniques : Analyze sublimation behavior via variable-temperature XRD (25–150°C) .
Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Electrophilicity : The nitro group activates the aryl ring toward nucleophilic aromatic substitution (e.g., with amines at 120°C in DMSO) .
- Reductive Coupling : Use H₂/Pd-C in ethanol to reduce the nitro group to NH₂, enabling subsequent Buchwald-Hartwig amination .
Data Contradiction Analysis
Q. Discrepancies in reported decomposition temperatures: How to validate?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
